molecular formula C21H21N3O6S2 B2994875 ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate CAS No. 921815-96-5

ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate

Cat. No. B2994875
CAS RN: 921815-96-5
M. Wt: 475.53
InChI Key: WUSSYVUDTFDCIH-UHFFFAOYSA-N
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Description

“Ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate” is a complex organic compound. It contains a pyridazine ring, which is a type of heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been reported to possess various biological activities, including antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O6S2, and its molecular weight is 475.53. It contains a pyridazine ring, a sulfonamide group, and an ethyl benzoate group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, without more information, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Chemical Transformations and Synthesis Techniques

The research into ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate and related compounds spans various chemical transformations and synthesis techniques, aiming to expand the utility of these compounds in different scientific applications.

  • Thermal Reaction and Pyrolysis : Thermal reactions of certain sulfinylated compounds have been explored, demonstrating the formation of alkadienoates through pyrolysis, which could be related to the structural modification or synthesis of related compounds like ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate (Tanikaga et al., 1984).

  • Radical Alkenylation : Direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions has been achieved, showcasing methods for the functionalization of molecules that could be relevant to modifying or synthesizing variants of ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate (Amaoka et al., 2014).

  • Hydrogenolysis and Desulfonylation : Studies have focused on hydrogenolysis reactions and the desulfonylation of sulfone moieties, presenting a methodological framework for the removal of sulfone groups from molecules, which could be applicable in synthesizing or modifying ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate (Wnuk et al., 1996).

Antimicrobial Activity

Explorations into the antimicrobial properties of related compounds highlight the potential biomedical applications of ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate and its derivatives.

  • Synthesis and Antimicrobial Evaluation : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamido moieties, suggests a research interest in the antimicrobial potential of these compounds, which could extend to related chemicals like ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate (Sarvaiya et al., 2019).

Enzymatic Inhibition and Biochemical Applications

The study of certain sulfonamides for their inhibitory effects on enzymes like thrombin and factor Xa suggests a broader interest in the biochemical and pharmacological applications of sulfonamide compounds, potentially including ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate.

  • Serine Proteinase Inhibition : The inhibitory effects of specific sulfonamides on enzymes like thrombin indicate research into their potential as anticoagulants, which may be relevant for understanding the biochemical applications of related compounds (Ohno et al., 1980).

Future Directions

The study of pyridazine derivatives is an active area of research due to their wide range of biological activities . This compound, with its complex structure and functional groups, could be of interest for future studies.

properties

IUPAC Name

ethyl 4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-3-30-21(25)16-7-11-18(12-8-16)32(28,29)24-17-9-5-15(6-10-17)19-13-14-20(23-22-19)31(26,27)4-2/h5-14,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSSYVUDTFDCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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